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This technical support center provides researchers, scientists, and drug development

professionals with strategies to mitigate gallium (Ga⁺) ion implantation and other artifacts

during Focused Ion Beam (FIB) sample preparation for Transmission Electron Microscopy

(TEM) and other analyses.

Frequently Asked Questions (FAQs)
Q1: What is gallium implantation and why is it a problem?

A1: Gallium implantation is the embedding of gallium ions from the FIB into the sample's

surface. This is an unavoidable consequence of using a gallium liquid metal ion source.[1][2]

This implantation can lead to several issues, including:

Amorphization: The energetic gallium ions can disrupt the crystalline structure of the sample,

creating an amorphous layer on the surface.[3][4][5]

Alloying and Phase Changes: Implanted gallium can form alloys or new phases with the

sample material, altering its original properties.[3][4] For instance, in aluminum alloys,

gallium can segregate at grain boundaries, causing embrittlement.[1]

Analytical Interference: The presence of gallium can interfere with elemental analysis

techniques like Energy Dispersive X-ray Spectroscopy (EDS), potentially obscuring or being

mistaken for elements present in the sample.
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Structural Artifacts: Gallium implantation can induce lattice defects, such as dislocations and

strain, which can be misinterpreted as features of the original material.[4][5]

Q2: I'm seeing an amorphous layer on my TEM sample. How can I reduce it?

A2: An amorphous layer is a common artifact from the high-energy gallium ions. To minimize

this:

Use a Low-Energy Final Polish: After the initial bulk milling at high kilovoltages (kV), perform

the final thinning steps using a significantly lower beam energy, typically in the range of 2-5

kV.[6][7][8] This reduces the penetration depth of the gallium ions and, consequently, the

thickness of the amorphous layer.[9]

Post-FIB Cleaning: Employ a post-FIB cleaning technique, such as low-energy argon ion

milling, to remove the surface amorphous layer.[4][5]

Optimize Milling Angle: Using a low or glancing angle of incidence for the ion beam during

the final polishing steps can also help to reduce the thickness of the damaged layer.[7]

Q3: My EDS spectra show a gallium peak, but my sample shouldn't contain gallium. What can I

do?

A3: This is a clear indication of gallium implantation from the FIB. To address this:

Implement Low-kV Final Milling: As with reducing amorphization, a final polishing step with a

low-energy gallium beam (e.g., 2-5 kV) will confine the implantation to a much shallower

surface layer.[7]

Post-FIB Argon Ion Milling: This is a highly effective method for removing the gallium-

implanted surface layer.[4][5]

Consider Alternative Ion Sources: If your application is extremely sensitive to gallium, using a

FIB with a different ion source, such as a Xenon Plasma FIB (PFIB), is the most definitive

solution to avoid gallium contamination.[1][3][10]

Q4: I'm working with a delicate, beam-sensitive material. How can I protect it during FIB

milling?
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A4: For sensitive samples, a multi-pronged approach is recommended:

Protective Capping Layer: Before introducing the ion beam, deposit a protective layer on the

region of interest. This is typically done using an electron beam to deposit a material like

platinum, which shields the sample from direct impact during initial imaging and high-current

milling.[11][12][13][14][15]

Cryo-FIB: For biological or hydrated samples, performing the entire sample preparation

process at cryogenic temperatures can significantly reduce beam-induced damage and

gallium mobility.[4]

3D-Printed Protective Structures: For very delicate surface layers, custom-designed, 3D-

printed micro-domes can be fabricated to cover the region of interest during milling and then

be mechanically removed.[16]
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Issue Possible Cause(s) Recommended Solution(s)

Thick Amorphous Layer in

TEM Image

High-energy (e.g., 30 kV)

milling used for the entire

preparation.

Implement a final thinning step

with a low-energy (2-5 kV) Ga⁺

beam.[6][7][8] Perform post-

FIB cleaning with a low-energy

argon ion beam.[4][5]

Unexplained Phases or Grain

Boundary Segregation

Gallium implantation leading to

alloying or segregation with the

sample material.

Use a Xenon Plasma FIB or

another Ga-free ion source if

available.[1][3] Minimize Ga⁺

dose and energy during the

final preparation steps.

"Curtaining" Effect on Cross-

Section

Non-uniform milling rates of

different materials in the

sample.

Deposit a protective layer to

homogenize the surface.[11]

Reduce the ion beam current

for the final milling steps.[11]

Adjust the sample orientation

relative to the beam.[11]

Sample Bending or Breaking

During Final Thinning

Lack of surface support on a

very thin lamella.

Ensure a sufficiently thick

protective layer (e.g., platinum)

is deposited before milling.[14]

Redeposition of Milled Material

Sputtered material from the

sample or stage re-depositing

onto the area of interest.

Avoid over-milling into the

substrate or support grid.[11]

Use a gentle final polishing

step with low beam current.

Quantitative Data Summary
The table below summarizes the effect of Ga⁺ ion beam energy on the resulting amorphous

layer thickness in silicon, a commonly studied material. This illustrates the significant

advantage of using lower beam energies for final sample thinning.
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Ga⁺ Beam Energy (keV)
Typical Amorphous Layer

Thickness (nm) in Silicon
Reference(s)

40 ~25.3 [4]

30 ~20.0 - 30.0 [4][9]

20 ~14.5 [4]

10 ~9.4 [4]

5 < 5 [7]

2

Significantly reduced

amorphous layer and Ga

implantation

[6][7]

Experimental Protocols
Protocol 1: Low-kV Final Polishing for Reduced Ga⁺
Implantation

Initial Milling: Perform the bulk milling and creation of the TEM lamella at a high beam energy

(e.g., 30 kV) to take advantage of the higher milling rate.

Lamella Thinning: Thin the lamella to approximately 100-200 nm using the 30 kV beam.

Energy Reduction: Reduce the Ga⁺ beam accelerating voltage to a low-kV setting, typically

between 2 kV and 5 kV.

Final Polishing: Use the low-kV beam to perform the final thinning of the lamella to electron

transparency (typically < 100 nm). Use a low beam current to ensure a gentle milling

process. The milling should be performed at a shallow angle to the sample surface.

Cleaning Cross-Section: A final "cleaning" cross-section using an even lower energy (if

available) can be performed to remove any residual surface damage.

Protocol 2: Post-FIB Cleaning with Low-Energy Argon
Ion Milling
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FIB Preparation: Prepare the TEM lamella using your standard FIB protocol. A low-kV final

polish (as described in Protocol 1) is still recommended to minimize the initial damage.

Transfer to Ar⁺ Miller: Carefully transfer the TEM grid with the attached lamella to a

dedicated low-energy argon ion milling system (e.g., Fischione NanoMill®).

Set Milling Parameters: Set the argon ion beam energy to a very low value, typically in the

range of 300-900 eV.

Milling Process: Mill the sample for a short duration (typically a few minutes). The low-energy

argon ions will ablate the surface of the lamella, effectively removing the Ga⁺-implanted and

amorphous layers.

TEM Analysis: The sample is now ready for TEM analysis with a significantly cleaner

surface.

Visual Workflows and Logic Diagrams
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Start: FIB Sample Prep

1. Deposit Protective
Layer (e-beam Pt)

2. Bulk Milling
(e.g., 30 kV Ga+)

3. Intermediate Thinning
(~150 nm)

4. Low-kV Final Polish
(e.g., 2-5 kV Ga+)

5. Post-FIB Cleaning
(Low-Energy Ar+ Milling)

Optional but
Recommended

Ready for TEM Analysis

Click to download full resolution via product page

Caption: Workflow for minimizing gallium implantation during FIB sample prep.
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Is any level of Gallium
acceptable in your analysis?

Is the sample
beam-sensitive?

Yes

Use Alternative Ion Source
(e.g., Xe+ Plasma FIB)

No

Use Protective Layer
(e.g., e-beam Pt)

Yes

Use Low-kV Final Polish
(2-5 kV)

No

Proceed with Ga+ FIB

Perform Post-FIB
Ar+ Ion Milling

Click to download full resolution via product page

Caption: Decision tree for selecting a Ga⁺ reduction strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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